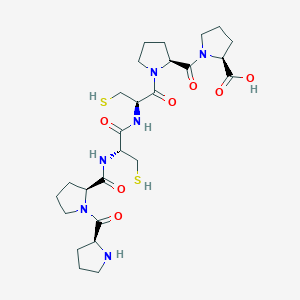
Bis(1,3-dihydroimidazol-2-ylidene)iridium;carbanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,3-dihydroimidazol-2-ylidene)iridium;carbanide is a complex organometallic compound that features iridium as the central metal atom coordinated with two 1,3-dihydroimidazol-2-ylidene ligands. This compound is part of a broader class of iridium complexes known for their unique chemical properties and applications in various fields, including catalysis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dihydroimidazol-2-ylidene)iridium;carbanide typically involves the reaction of iridium precursors with 1,3-dihydroimidazol-2-ylidene ligands under controlled conditions. One common method includes the use of iridium trichloride and 1,3-dihydroimidazol-2-ylidene in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Bis(1,3-dihydroimidazol-2-ylidene)iridium;carbanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state species, often involving hydride donors.
Substitution: Ligand exchange reactions where the 1,3-dihydroimidazol-2-ylidene ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) or iridium(IV) complexes, while reduction reactions can produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .
科学研究应用
Bis(1,3-dihydroimidazol-2-ylidene)iridium;carbanide has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Materials Science: The compound is explored for its potential in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of new drugs and therapeutic agents.
Biological Studies:
作用机制
The mechanism of action of Bis(1,3-dihydroimidazol-2-ylidene)iridium;carbanide involves its ability to coordinate with various substrates and facilitate chemical transformations. The iridium center acts as a catalytic site, while the 1,3-dihydroimidazol-2-ylidene ligands stabilize the complex and modulate its reactivity. The compound can activate small molecules, such as hydrogen or carbon monoxide, and promote their incorporation into organic substrates through various catalytic cycles .
相似化合物的比较
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene iridium complex
- 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene iridium complex
- 1,3-Bis(cyclohexyl)-1,3-dihydro-2H-imidazol-2-ylidene iridium complex
Uniqueness
Bis(1,3-dihydroimidazol-2-ylidene)iridium;carbanide is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity patterns and catalytic behaviors compared to other similar iridium complexes. Its ability to stabilize various oxidation states of iridium and facilitate a wide range of chemical reactions makes it a valuable compound in both academic and industrial research .
属性
CAS 编号 |
850071-98-6 |
|---|---|
分子式 |
C8H14IrN4-2 |
分子量 |
358.44 g/mol |
IUPAC 名称 |
bis(1,3-dihydroimidazol-2-ylidene)iridium;carbanide |
InChI |
InChI=1S/2C3H4N2.2CH3.Ir/c2*1-2-5-3-4-1;;;/h2*1-2,4-5H;2*1H3;/q;;2*-1; |
InChI 键 |
HDTPLQZXESQZOO-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].C1=CNC(=[Ir]=C2NC=CN2)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)

![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)




![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)

![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)
